2-Furan-2-yl-3H-benzoimidazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Furan-2-yl-3H-benzoimidazole-5-carboxylic acid is a heterocyclic compound that combines the structural features of both furan and benzoimidazole moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both furan and benzoimidazole rings in its structure imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Furan-2-yl-3H-benzoimidazole-5-carboxylic acid typically involves the condensation of a furan derivative with a benzoimidazole precursor. One common method includes the reaction of 2-furancarboxaldehyde with o-phenylenediamine under acidic conditions to form the benzoimidazole ring, followed by carboxylation to introduce the carboxylic acid group.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The furan ring can undergo oxidation reactions, leading to the formation of furanones or other oxidized derivatives.
Reduction: The benzoimidazole ring can be reduced under specific conditions to yield dihydrobenzoimidazole derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride can achieve reduction.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly used in substitution reactions.
Major Products:
Oxidation: Furanones, carboxylic acids.
Reduction: Dihydrobenzoimidazole derivatives.
Substitution: Halogenated, alkylated, or other substituted derivatives.
Scientific Research Applications
2-Furan-2-yl-3H-benzoimidazole-5-carboxylic acid has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to the bioactivity of the benzoimidazole ring.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-Furan-2-yl-3H-benzoimidazole-5-carboxylic acid is largely dependent on its interaction with biological targets. The benzoimidazole ring can interact with nucleic acids and proteins, potentially inhibiting enzymes or interfering with DNA replication. The furan ring may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
- 2-Furan-2-yl-1H-benzoimidazole-5-carboxylic acid
- 2-(2-furyl)-1H-benzimidazole-5-carboxylic acid hydrochloride
- 5-(2-furyl)-1H-benzimidazole-2-carboxylic acid
Comparison: Compared to similar compounds, 2-Furan-2-yl-3H-benzoimidazole-5-carboxylic acid is unique due to the specific positioning of the furan and benzoimidazole rings, which may influence its chemical reactivity and biological activity. The presence of the carboxylic acid group also adds to its versatility in forming derivatives and conjugates for various applications.
Properties
IUPAC Name |
2-(furan-2-yl)-3H-benzimidazole-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O3/c15-12(16)7-3-4-8-9(6-7)14-11(13-8)10-2-1-5-17-10/h1-6H,(H,13,14)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIZBQMTZXOUFTD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378100 |
Source
|
Record name | 2-(Furan-2-yl)-1H-benzimidazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174422-10-7 |
Source
|
Record name | 2-(Furan-2-yl)-1H-benzimidazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.